molecular formula C18H21ClN2O4S B14046974 4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide

4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide

Cat. No.: B14046974
M. Wt: 396.9 g/mol
InChI Key: LEFZKFQALWQEMT-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide is a complex organic compound with a unique structure that includes a chloro group, an ethylphenyl group, an isobutyl group, and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of a suitable aromatic compound to introduce the nitro group.

    Chlorination: The addition of the chloro group using chlorinating agents.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and the presence of catalysts for alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide moiety can inhibit certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide
  • 4-chloro-N-(2-methylphenyl)-3-nitrobenzamide
  • 4-chloro-N-(4-methylphenyl)-3-nitrobenzamide

Uniqueness

4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide is unique due to the presence of both the ethylphenyl and isobutyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the nitrobenzenesulfonamide moiety provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

4-chloro-N-(4-ethylphenyl)-N-(2-methylpropyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C18H21ClN2O4S/c1-4-14-5-7-15(8-6-14)20(12-13(2)3)26(24,25)16-9-10-17(19)18(11-16)21(22)23/h5-11,13H,4,12H2,1-3H3

InChI Key

LEFZKFQALWQEMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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